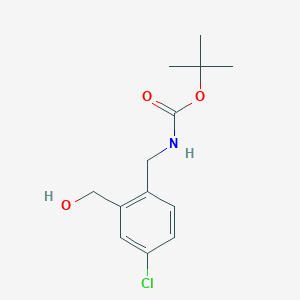
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate, commonly referred to as TBHMC, is an organic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants in Environmental and Human Exposure
Synthetic phenolic antioxidants (SPAs), such as tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate, are utilized across various industries to extend product shelf life by inhibiting oxidative reactions. Research has highlighted their presence in environmental matrices like indoor dust, outdoor air particulates, and aquatic environments, as well as in human tissues, indicating potential exposure through food, dust ingestion, and personal care products. Studies have raised concerns about SPAs' potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, emphasizing the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
MTBE Decomposition in Environmental Remediation
Methyl tert-butyl ether (MTBE), a compound structurally related to this compound, is extensively used in gasoline, leading to environmental concerns due to its potential release. Studies on cold plasma reactors have demonstrated the feasibility of using radio frequency (RF) plasma for the efficient decomposition of MTBE, converting it into less harmful substances like methane and ethylene. This presents a promising method for mitigating MTBE's environmental impact and offers insights into the decomposition of structurally similar compounds (Hsieh et al., 2011).
Biodegradation of ETBE in Soil and Groundwater
Ethyl tert-butyl ether (ETBE), similar to this compound in its ether structure, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic and cometabolic pathways have been identified, with research suggesting the importance of understanding microbial interactions and environmental conditions that influence ETBE's biodegradation. Such insights could be valuable for developing bioremediation strategies for related compounds (Thornton et al., 2020).
Parabens in Aquatic Environments
Parabens, which share some functional similarities with this compound as preservatives, have been extensively reviewed for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in water bodies due to continuous environmental introduction, posing potential endocrine-disrupting risks. This highlights the need for further research on the environmental impact of similar compounds and the development of safer alternatives (Haman et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKBBUQGEDHWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476543 |
Source


|
| Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439117-40-5 |
Source


|
| Record name | 1,1-Dimethylethyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439117-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)





![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)


